molecular formula C15H17NO B2808221 Cyclohex-3-en-1-yl(isoindolin-2-yl)methanone CAS No. 2034378-90-8

Cyclohex-3-en-1-yl(isoindolin-2-yl)methanone

Cat. No.: B2808221
CAS No.: 2034378-90-8
M. Wt: 227.307
InChI Key: BNSDUOSMWFGGDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohex-3-en-1-yl(isoindolin-2-yl)methanone is a compound that features a cyclohexene ring and an isoindoline moiety connected through a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohex-3-en-1-yl(isoindolin-2-yl)methanone typically involves the condensation of cyclohex-3-en-1-ylamine with isoindoline-2-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the methanone linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-en-1-yl(isoindolin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to a methylene group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the cyclohexene or isoindoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohex-3-en-1-yl(isoindolin-2-yl)carboxylic acid, while reduction could produce cyclohex-3-en-1-yl(isoindolin-2-yl)methane.

Scientific Research Applications

Cyclohex-3-en-1-yl(isoindolin-2-yl)methanone has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohex-3-en-1-yl(isoindolin-2-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s isoindoline moiety can bind to specific sites on proteins, modulating their activity. This interaction can affect various cellular pathways, leading to changes in biological functions.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohex-3-en-1-yl(isoindolin-1-yl)methanone
  • Cyclohex-3-en-1-yl(isoindolin-3-yl)methanone
  • Cyclohex-3-en-1-yl(isoindolin-4-yl)methanone

Uniqueness

Cyclohex-3-en-1-yl(isoindolin-2-yl)methanone is unique due to the specific positioning of the isoindoline moiety at the 2-position, which can influence its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical behaviors.

Properties

IUPAC Name

cyclohex-3-en-1-yl(1,3-dihydroisoindol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c17-15(12-6-2-1-3-7-12)16-10-13-8-4-5-9-14(13)11-16/h1-2,4-5,8-9,12H,3,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSDUOSMWFGGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.